N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine
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Overview
Description
N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with phenethyl halides under mild reaction conditions. One-pot procedures have been developed for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent . This method offers excellent yields under normal atmospheric conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the thiadiazole ring.
Scientific Research Applications
N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. For example, thiadiazole derivatives have been shown to inhibit the activity of enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
- N-methyl-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
- N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine
These compounds share the thiadiazole core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its phenethyl group, which may confer specific properties and applications not observed in other thiadiazole derivatives.
Properties
CAS No. |
87410-88-6 |
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Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-methyl-5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-12-11-14-13-10(15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
SHAJPLICDJGMKH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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